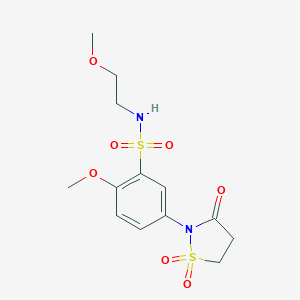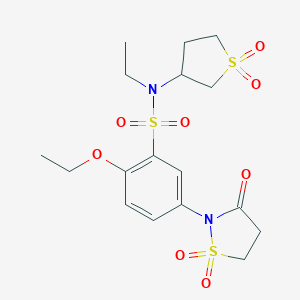
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide, also known as MTSET, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive compound that has been used to modify proteins and study their function. MTSET has been used in various fields of research, including biochemistry, pharmacology, and neuroscience.
作用机制
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide is a sulfhydryl-reactive compound that can react with cysteine residues in proteins. The reaction between N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide and cysteine residues can lead to the formation of a covalent bond, which can lead to changes in protein function. The exact mechanism of action of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide depends on the specific protein being studied.
生化和生理效应
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can have a variety of biochemical and physiological effects depending on the protein being studied. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can modify the function of ion channels and transporters, which can lead to changes in cellular signaling and metabolism. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can also modify the function of enzymes, which can lead to changes in cellular metabolism.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has several advantages for lab experiments. It is a relatively small molecule that can easily penetrate biological membranes. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide is also a reversible inhibitor, which allows for the study of protein function under different conditions. However, there are also limitations to the use of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide in lab experiments. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can react with other amino acid residues besides cysteine, which can lead to non-specific effects. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can also be toxic to cells at high concentrations.
未来方向
There are several future directions for the use of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide in scientific research. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide could be used to study the role of specific cysteine residues in protein function in vivo. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide could also be used to study the role of specific amino acid residues in protein function in different cellular environments. Additionally, new derivatives of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide could be synthesized to improve its specificity and reduce non-specific effects.
Conclusion
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide is a sulfhydryl-reactive compound that has been widely used in scientific research. It has been used to study the structure and function of proteins, including ion channels and transporters. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has a variety of biochemical and physiological effects depending on the protein being studied. While there are limitations to the use of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide in lab experiments, it has several advantages and offers several future directions for scientific research.
合成方法
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can be synthesized through a multi-step process. The first step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The second step involves the reaction of 4-methoxyphenylacetyl chloride with methylamine to form N-methyl-4-methoxyphenylacetamide. The third step involves the reaction of N-methyl-4-methoxyphenylacetamide with sulfur trioxide to form N-methyl-4-methoxyphenylsulfonylacetamide. The final step involves the reduction of N-methyl-4-methoxyphenylsulfonylacetamide with hydrogen gas to form N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide.
科学研究应用
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, including ion channels and transporters. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has been used to modify cysteine residues in proteins, which can lead to changes in protein function. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has also been used to study the role of specific amino acid residues in protein function.
属性
产品名称 |
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide |
|---|---|
分子式 |
C12H17NO5S2 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-N-methyl-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C12H17NO5S2/c1-13(10-3-5-11(18-2)6-4-10)20(16,17)12-7-8-19(14,15)9-12/h3-6,12H,7-9H2,1-2H3 |
InChI 键 |
LNUJXALNSHXLDX-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2CCS(=O)(=O)C2 |
规范 SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2CCS(=O)(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)
![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)

![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)

![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)
![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)

![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)

![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)